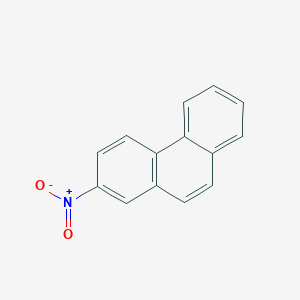

2-Nitrophenanthrene

Description

Properties

IUPAC Name |

2-nitrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZVVHPEDWRKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168823 | |

| Record name | Phenanthrene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-18-9 | |

| Record name | 2-Nitrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17024-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF8VDC4N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Selectivity

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a proton donor, generating the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. The selectivity for the 2-position arises from the stability of the intermediate σ-complex, where steric hindrance at the 1- and 3-positions disfavors substitution.

Key Parameters:

-

Temperature: 0–5°C to minimize polynitration.

-

Molar Ratios: Phenanthrene:HNO₃:H₂SO₄ = 1:1.2:2.5.

-

Reaction Time: 4–6 hours.

Challenges and Mitigation

Direct nitration often yields a mixture of mono- and di-nitrated products, with this compound constituting ~60–70% of the mono-nitrated fraction. Purification requires column chromatography or recrystallization from ethanol, reducing overall yield (typically 45–55%).

Ullmann-Type Coupling for Functionalized Intermediates

Recent advancements employ Ullmann coupling to construct the phenanthrene skeleton with pre-installed nitro groups. This method avoids regioselectivity issues associated with direct nitration.

Case Study: Copper-Catalyzed Coupling

A patent describing the synthesis of 2-nitrobiphenyl via Ullmann reaction provides insights into adapting this strategy for nitrophenanthrenes. While the patent focuses on biphenyl systems, the methodology is transferable:

General Protocol:

-

Reactants: 2-Nitrobenzenediazonium tetrafluoroborate and chlorobenzene.

-

Catalyst: Copper powder (100–200 mesh).

-

Conditions: Nitrogen atmosphere, reflux in chlorobenzene (5–8 hours).

Example Outcomes (Adapted):

| Catalyst Mesh | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| 100 | 8 | 98.8 | 75.8 |

| 200 | 5 | 98.5 | 76.1 |

Mechanistic Insights:

The copper catalyst facilitates the formation of aryl radicals, enabling coupling between the diazonium salt and chlorobenzene. For phenanthrene synthesis, analogous intermediates (e.g., bromophenanthrene) could replace chlorobenzene, with nitro groups introduced via diazonium salts.

Catalytic Nitration Using Advanced Systems

Emerging catalytic methods aim to enhance regioselectivity and reduce waste. Metal-organic frameworks (MOFs) and Lewis acid catalysts show promise in nitration reactions.

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Nitration | 45–55 | 90–95 | Moderate | High (acid waste) |

| Ullmann Coupling | 70–75 | 98–99 | High | Moderate (Cu waste) |

| Catalytic Nitration | 60–65* | 95–97* | Developing | Low |

*Estimated based on analogous systems.

Industrial Production and Optimization

Large-scale synthesis prioritizes continuous flow reactors to enhance heat and mass transfer. A representative workflow includes:

-

Continuous Nitration: Phenanthrene and HNO₃/H₂SO₄ are fed into a microreactor at 5°C.

-

In-line Quenching: Reaction mixture is neutralized with NaHCO₃.

-

Automated Purification: Centrifugal partition chromatography isolates this compound with >90% recovery.

Economic Considerations:

-

Ullmann coupling reduces noble metal costs but requires copper removal.

-

Catalytic methods lower acid consumption, aligning with green chemistry principles.

Scientific Research Applications

Environmental Monitoring and Atmospheric Chemistry

Formation and Distribution

2-Nitrophenanthrene is primarily formed through atmospheric reactions involving polycyclic aromatic hydrocarbons (PAHs) during combustion processes. It is significant in studying the atmospheric chemistry of NPAHs, which are known to be more toxic than their parent compounds. Research indicates that this compound can serve as a tracer for identifying sources of air pollution due to its formation from specific precursors under certain environmental conditions .

Case Study: Air Quality Monitoring

A study conducted in various geographical locations showed that this compound concentrations varied significantly, indicating its potential for long-range transport and atmospheric persistence. The research utilized advanced modeling techniques to predict the distribution of NPAHs, including this compound, across different regions, highlighting its relevance in global atmospheric studies .

Mutagenicity and Toxicological Studies

Mutagenic Properties

this compound has been implicated in mutagenicity studies, where it was identified as part of a complex mixture contributing to the mutagenic effects observed in ambient air particulate matter. Specifically, it has been shown to have significant mutagenic potential, with some studies suggesting that it may act as a direct-acting mutagen .

Research Findings

In laboratory settings, this compound was found to induce mutations in various bioassays, suggesting that exposure to this compound could pose health risks. The presence of nitroarene fractions in particulate matter collected from urban environments further supports the need for continuous monitoring of such compounds in air quality assessments .

Chemical Tracer in Pollution Studies

Source Identification

As a chemical tracer, this compound is utilized to identify pollution sources and understand the dynamics of PAH transformations in the atmosphere. Its formation is closely linked to specific combustion processes, making it valuable for tracing emissions from vehicles and industrial sources .

Application in Research

Research involving the gas-particle partitioning of NPAHs has shown that this compound can be used to study the effects of urbanization on air quality. By analyzing its concentrations alongside other pollutants, researchers can better understand the impact of human activities on atmospheric chemistry and public health .

Data Table: Summary of Research Findings on this compound

Mechanism of Action

The biological effects of 2-nitrophenanthrene are primarily mediated through its interactions with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenesis and carcinogenesis. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Mutagenic Potency

2-Nitrophenanthrene demonstrates significant mutagenicity in Salmonella typhimurium TA98 assays (with metabolic activation, S9). Key comparisons include:

| Nitro-PAH | Revertants/nmole (TA98-S9) | Reference |

|---|---|---|

| This compound | 128–453 | |

| 2-Nitrofluorene | 18 | |

| 1-Nitrofluoranthene | 74 | |

| 3-Nitrofluoranthene | 3735 | |

| 2-Nitropyrene | 3735 |

Key Findings :

- This compound exhibits intermediate mutagenicity compared to highly potent compounds like 3-Nitrofluoranthene and 2-Nitropyrene, which show ~30× higher activity .

- Its mutagenic mechanism involves metabolic activation to form reactive intermediates that bind DNA, a pathway shared with other Nitro-PAHs like 1-Nitropyrene .

Environmental Occurrence and Emission Factors

This compound is detected in particulate matter (PM₁.₀ and PM₂.₅) from diesel engines but at lower concentrations compared to other Nitro-PAHs:

Key Findings :

- Despite its mutagenicity, this compound is less abundant in emissions than 2-Nitrofluorene or 1-Nitropyrene, likely due to differences in formation pathways .

- Its presence in ambient PM is linked to secondary formation via nitration of phenanthrene on acidic surfaces (e.g., metal ions or aerosols) rather than direct emission .

Structural and Chemical Properties

Comparison of molecular properties and environmental behavior:

| Compound | Molecular Formula | Molecular Weight | Nitro-Substitution Position | Environmental Persistence |

|---|---|---|---|---|

| This compound | C₁₄H₉NO₂ | 223.23 | Position 2 (phenanthrene) | Moderate |

| 9-Nitrophenanthrene | C₁₄H₉NO₂ | 223.23 | Position 9 | Low (photolabile) |

| 2-Nitrofluorene | C₁₃H₉NO₂ | 211.22 | Position 2 (fluorene) | High |

| 1-Nitropyrene | C₁₆H₉NO₂ | 247.25 | Position 1 (pyrene) | Very high |

Key Findings :

- Positional isomerism (e.g., 2- vs. 9-Nitrophenanthrene) significantly impacts photostability and reactivity. The 2-nitro derivative is more stable than 9-nitro isomers due to steric and electronic effects .

- This compound’s lower molecular weight compared to 1-Nitropyrene may reduce its affinity for particulate matter, contributing to its lower emission factors .

Toxicological and Regulatory Status

- Limited epidemiological data exist, but in vitro studies confirm genotoxicity .

- 1-Nitropyrene: Recognized as a probable human carcinogen (IARC Group 2A) due to robust evidence of lung and skin tumors in rodents .

- 2-Nitrofluorene : Less studied but regulated under emission guidelines due to its prevalence in urban PM .

Biological Activity

2-Nitrophenanthrene is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its diverse biological activities and potential implications in toxicology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C14H9N O2, features a nitro group (-NO2) attached to the phenanthrene backbone at the second position. This unique positioning significantly influences its chemical reactivity and biological activity compared to other nitrophenanthrenes.

The biological effects of this compound are primarily mediated through its interactions with cellular components. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutagenesis and carcinogenesis. Additionally, this compound is known to intercalate into DNA strands, disrupting normal cellular processes.

Key Mechanisms:

- DNA Interaction : The compound can form adducts with DNA, leading to mutations.

- Protein Binding : It can interact with proteins, influencing various biological pathways.

- Reactive Metabolites : The metabolic conversion of this compound generates reactive species that can induce oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Mutagenicity : Studies have shown that this compound is mutagenic in bacterial assays, particularly in Salmonella typhimurium strains. For instance, it has been reported to induce mutations at doses as low as 6 µg/mL .

- Carcinogenic Potential : Epidemiological studies suggest a correlation between exposure to nitro-PAHs like this compound and increased cancer risk. Animal studies have demonstrated tumor formation following prolonged exposure .

- Inhibition of Enzymatic Activity : Certain derivatives of nitrophenanthrenes have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways associated with cancer and autoimmune diseases.

Data Table: Summary of Biological Activities

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenic potential of this compound using various strains of S. typhimurium. Results indicated significant mutagenic activity, particularly in strains deficient in DNA repair mechanisms, suggesting a direct interaction with DNA.

Case Study 2: Carcinogenicity in Animal Models

In a long-term study involving mice, exposure to this compound resulted in the development of bladder tumors. The study highlighted the compound's ability to form DNA adducts that may lead to carcinogenesis .

Case Study 3: Enzyme Inhibition

Research on derivatives of this compound revealed their potential as inhibitors of CD45, a protein tyrosine phosphatase involved in T-cell activation. These findings suggest therapeutic applications in enhancing anti-tumor immunity.

Q & A

Q. How can researchers ensure ethical compliance in fieldwork involving this compound exposure assessments?

- Methodological Answer : Obtain informed consent from participants in biomonitoring studies, disclosing risks of urine/blood sampling. For occupational studies, anonymize data to protect worker identities. Adhere to the Helsinki Declaration and submit protocols to ethics committees for approval. Report conflicts of interest (e.g., industry funding) transparently .

Q. What are the best practices for reporting raw data in this compound research?

- Methodological Answer : Deposit raw datasets in repositories like Figshare or Zenodo with unique DOIs. In manuscripts, include processed data critical to conclusions (e.g., regression plots) in the main text and relegate large tables (e.g., GC-MS spectra) to appendices. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.